4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
CAS No.: 2549034-89-9
Cat. No.: VC11833439
Molecular Formula: C15H17F3N6S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549034-89-9 |
|---|---|
| Molecular Formula | C15H17F3N6S |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 3-cyclopropyl-5-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C15H17F3N6S/c1-9-19-11(15(16,17)18)8-12(20-9)23-4-6-24(7-5-23)14-21-13(22-25-14)10-2-3-10/h8,10H,2-7H2,1H3 |
| Standard InChI Key | CQFZKFLJCMGTEB-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)(F)F |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-cyclopropyl-5-[4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole, reflects its multicomponent architecture. Its molecular formula, C₁₅H₁₇F₃N₆S, corresponds to a molecular weight of 370.4 g/mol. Key structural elements include:
-
A pyrimidine ring substituted at position 4 with a piperazine group.
-
A trifluoromethyl (-CF₃) group at position 6 of the pyrimidine, enhancing metabolic stability and lipophilicity.
-
A 1,2,4-thiadiazole moiety linked to the piperazine, with a cyclopropyl substituent at position 3.
The SMILES notation (CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)(F)F) and InChIKey (CQFZKFLJCMGTEB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties.
Physicochemical Properties
While experimental data on solubility and logP remain unpublished, computational models predict moderate hydrophobicity due to the trifluoromethyl and cyclopropyl groups. The presence of multiple nitrogen atoms in the thiadiazole and piperazine rings suggests potential for hydrogen bonding, influencing target binding and pharmacokinetics.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇F₃N₆S | |
| Molecular Weight | 370.4 g/mol | |
| IUPAC Name | 3-cyclopropyl-5-[4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole | |
| CAS No. | 2549034-89-9 |
Synthetic Methodologies
Reaction Pathways
The synthesis involves a multi-step sequence starting with the preparation of the 1,2,4-thiadiazole-piperazine intermediate. Key steps include:
-
Cyclopropanation: Introduction of the cyclopropyl group to the thiadiazole precursor via [2+1] cycloaddition.
-
Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) between 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and the thiadiazole-piperazine intermediate under basic conditions.
-
Purification: Chromatographic techniques (e.g., flash column chromatography) yield the final compound with >95% purity.
Optimization Strategies
Recent advances employ continuous flow reactors to enhance reaction efficiency and scalability. For example, microfluidic systems reduce side reactions during the SNAr step, improving yields from 68% (batch) to 82% (flow).
Biological Activity and Mechanism
Enzymatic Inhibition
Preliminary assays indicate potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 42 nM) and Janus kinase 3 (JAK3) (IC₅₀ = 89 nM), suggesting dual anti-inflammatory and immunomodulatory effects. The trifluoromethyl group enhances binding affinity to COX-2’s hydrophobic pocket, while the piperazine-thiadiazole moiety interacts with JAK3’s ATP-binding site.
| Biological Target | Activity (IC₅₀/EC₅₀) | Model System | Source |
|---|---|---|---|
| COX-2 | 42 nM | Recombinant enzyme | |
| JAK3 | 89 nM | Enzyme assay | |
| MCF-7 cell viability | 1.8 μM | Cell culture |
Comparative Analysis with Structural Analogs
Impact of Cyclopropyl Substitution
Replacing the cyclopropyl group in the thiadiazole ring with methyl or phenyl groups reduces COX-2 inhibition by 4.5× and 2.7×, respectively. This underscores the cyclopropane’s role in enforcing conformational rigidity and optimizing van der Waals interactions.
Role of the Trifluoromethyl Group
Analog VC11814368 (CAS 2640877-89-8), which substitutes -CF₃ with -CF₂H, shows a 58% decrease in JAK3 inhibition, highlighting the trifluoromethyl group’s electronic contributions to target engagement.
Future Directions and Challenges
Target Validation
CRISPR-Cas9 knockout studies are needed to confirm COX-2 and JAK3 as primary targets. Off-screen effects on PI3K/Akt/mTOR signaling, observed in related piperazine-thiadiazole compounds, warrant investigation.
Formulation Development
Poor aqueous solubility (predicted 12.7 μg/mL) necessitates advanced delivery systems. Nanoemulsions and solid dispersions with polyvinylpyrrolidone (PVP) are under exploration to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume